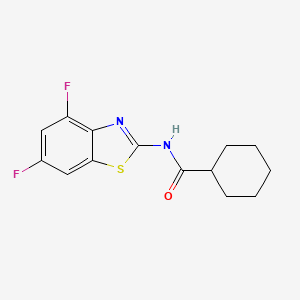

N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2OS/c15-9-6-10(16)12-11(7-9)20-14(17-12)18-13(19)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCUGGRLWFOZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4,6-difluoro-2-aminobenzothiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has shown promise as an anticancer agent. Studies indicate that compounds with similar benzothiazole structures exhibit cytotoxic effects against various cancer cell lines. The difluorobenzothiazole moiety enhances the compound's ability to interact with biological targets, potentially inhibiting tumor growth .

1.2 Antimicrobial Properties

Research has demonstrated that benzothiazole derivatives possess antimicrobial activity. This compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents against resistant bacterial strains .

1.3 Enzyme Inhibition

The compound's structure allows it to act as an inhibitor of certain enzymes involved in disease pathways. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells, which is a target for many anticancer and antibacterial drugs .

Material Science

2.1 Polymer Additives

this compound can be used as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied to improve the material's resistance to degradation under heat and UV exposure .

2.2 Photovoltaic Applications

Research indicates that compounds with benzothiazole units can be utilized in organic photovoltaic devices due to their electronic properties. This compound could serve as a building block for synthesizing novel organic semiconductors .

Environmental Applications

3.1 Environmental Monitoring

The unique chemical structure of this compound allows it to be investigated as a potential sensor for detecting pollutants in the environment. Its ability to form complexes with heavy metals could be harnessed for environmental monitoring applications.

3.2 Biodegradability Studies

Understanding the biodegradability of this compound is crucial for assessing its environmental impact. Research into its degradation pathways can inform strategies for mitigating pollution and developing sustainable chemical processes .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | PubChem | Demonstrated cytotoxic effects on cancer cell lines |

| Antimicrobial Properties | PubChem | Potential activity against resistant bacteria |

| Enzyme Inhibition | Google Patents | Inhibition of dihydrofolate reductase identified |

| Polymer Additives | Cymit Quimica | Improved thermal stability in polymer matrices |

| Photovoltaic Applications | BPS Publications | Potential use in organic photovoltaic devices |

| Environmental Monitoring | UAntwerpen Repository | Feasibility as a sensor for heavy metal detection |

| Biodegradability Studies | Cymit Quimica | Ongoing research into degradation pathways |

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For example, it can bind to bacterial enzymes like dihydroorotase, inhibiting their activity and thereby exerting its antimicrobial effects. The compound may also interact with other proteins and enzymes involved in cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Hypotheses

Antifungal Potential

While H2L compounds show fungicidal activity, the target’s fluorinated benzothiazole may exhibit broader-spectrum efficacy due to increased membrane penetration and resistance to enzymatic degradation .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with difluorine, linked to a cyclohexanecarboxamide. Its molecular formula is , with a molecular weight of approximately 338.4 g/mol .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For example, certain benzothiazole derivatives have shown significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways within microbial cells. For instance, benzothiazole derivatives are known to interfere with metabolic pathways crucial for bacterial survival. The exact mechanism for this compound remains under investigation but is hypothesized to involve disruption of cell wall synthesis or inhibition of protein synthesis.

Case Studies

- In Vitro Studies : A study focusing on the antibacterial activity of similar compounds revealed that several derivatives demonstrated minimum inhibitory concentrations (MICs) below 10 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

- In Vivo Efficacy : Animal models have shown that compounds related to this compound can reduce infection rates significantly when administered in appropriate dosages.

Cytotoxicity and Safety Profile

Evaluating the cytotoxicity of this compound is crucial for determining its therapeutic potential. Preliminary studies indicate that while it exhibits antimicrobial effects, it maintains a favorable safety profile with low toxicity in mammalian cell lines at therapeutic concentrations .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | MIC < 10 μg/mL against S. aureus and E. coli |

| Study 2 | In Vivo Efficacy | Significant reduction in infection rates in animal models |

| Study 3 | Cytotoxicity | Low toxicity in mammalian cell lines at therapeutic doses |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(4,6-difluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide?

- Methodology : A common approach involves coupling a substituted benzothiazole-2-amine with a cyclohexanecarboxylic acid derivative. For example, in analogous compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl)benzamide derivatives), reactions between amines (e.g., 5-chlorothiazol-2-amine) and acyl chlorides (e.g., 2,4-difluorobenzoyl chloride) in pyridine solvent yield target amides after purification via chromatography and recrystallization .

- Key Considerations : Optimize reaction time, stoichiometry, and solvent choice (e.g., pyridine for acid scavenging) to minimize side products. Confirm purity via HPLC or NMR.

Q. How can the molecular structure and intermolecular interactions of this compound be characterized?

- Methodology :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in related benzothiazole carboxamides where N–H⋯N and C–H⋯O/F interactions stabilize dimers .

- Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., fluorine atoms at 4,6-positions on benzothiazole) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodology :

- Antimicrobial assays : Test against anaerobic organisms (e.g., Clostridium spp.), as benzothiazole carboxamides are known to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in microbial metabolism .

- Cytotoxicity : Use MTT assays on mammalian cell lines to assess selectivity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for target enzymes?

- Methodology :

- Substituent variation : Synthesize analogs with modifications to the benzothiazole (e.g., replacing fluorine with chloro or nitro groups) or cyclohexane (e.g., introducing methyl groups) .

- Enzymatic assays : Compare inhibition kinetics (e.g., ) against PFOR or analogous targets.

Q. How can computational modeling predict binding modes and guide rational design?

- Methodology :

- Docking simulations : Use software like AutoDock Vina to model interactions between the compound and PFOR’s active site (e.g., hydrogen bonds with Thr-135 or hydrophobic contacts with Phe-98) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Meta-analysis : Systematically compare assay conditions (e.g., pH, temperature, microbial strain variability) .

- Dose-response curves : Re-evaluate activity under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Methodological Recommendations

- Synthesis : Prioritize pyridine as a solvent for acylation reactions to minimize side products .

- Characterization : Combine X-ray crystallography with DFT-optimized structures for accurate conformational analysis .

- Biological Testing : Include anaerobic conditions for antimicrobial assays to reflect physiological relevance of PFOR inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.